molecular formula C10H20ClN3 B12347672 N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride CAS No. 1856062-81-1

N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride

Cat. No.: B12347672
CAS No.: 1856062-81-1
M. Wt: 217.74 g/mol
InChI Key: XZJHZQCSIPFVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,5-Dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride (CAS 1856062-81-1) is a pyrazole-based compound with the molecular formula C₁₀H₂₀ClN₃ and a molecular weight of 217.74 g/mol . This hydrochloride salt form features a 2,5-dimethylpyrazole ring linked via a methylene bridge to a butan-1-amine chain, with the primary amine group protonated to form a stable salt that enhances aqueous solubility compared to the free base . In scientific research, this compound is a candidate for investigating anticancer activities. Pyrazole derivatives have demonstrated significant potential to inhibit cell proliferation and induce apoptosis in various cancer cell lines . The compound also shows promise as an enzyme inhibitor, where it can bind to active sites and modulate enzymatic activity, a mechanism crucial for targeting cancer and infectious disease pathways . The 2,5-dimethylpyrazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological profile and presence in several therapeutic agents . The synthesis of this compound can be achieved through several routes, including the nucleophilic substitution of a chloromethylated pyrazole precursor with butan-1-amine, or via reductive amination of 2,5-dimethylpyrazole-3-carbaldehyde . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1856062-81-1

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-4-5-6-11-8-10-7-9(2)12-13(10)3;/h7,11H,4-6,8H2,1-3H3;1H

InChI Key

XZJHZQCSIPFVIW-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=NN1C)C.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Chloromethylating Agents

A common approach involves alkylating 2,5-dimethylpyrazole with chloromethyl butyl ether or analogous reagents. For example, 3,5-dimethylpyrazole reacts with 1-chlorobutane in the presence of a strong base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). The reaction proceeds via an SN2 mechanism, yielding the intermediate N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine . This method typically achieves yields of 60–75%, with purity >95% after recrystallization.

Reaction Conditions:

  • Solvent: THF or dichloromethane
  • Temperature: 0–25°C
  • Base: t-BuOK or NaH
  • Molar Ratio: 1:1.2 (pyrazole:alkylating agent)

Phase-Transfer Catalysis (PTC)

Industrial-scale synthesis often employs PTC to enhance reaction efficiency. For instance, 2,5-dimethylpyrazole and 1-bromobutane react in a biphasic system (water/toluene) using tetrabutylammonium bromide (TBAB) as the catalyst. This method reduces reaction time to 2–4 hours and improves yields to 80–85%.

Reductive Amination

Hydrogenation of Schiff Base Intermediates

The target compound can be synthesized via reductive amination of 2,5-dimethylpyrazole-3-carbaldehyde with butylamine . The Schiff base intermediate is reduced using hydrogen gas (5–7 bar) over a palladium-on-carbon (Pd/C) catalyst.

Key Steps:

  • Condensation: Pyrazole aldehyde + butylamine → Imine (Schiff base)
  • Reduction: Imine + H₂/Pd/C → Secondary amine
  • Salt Formation: Amine + HCl → Hydrochloride salt

Yield: 70–78%
Purity: ≥98% (HPLC)

Coupling Reactions Using Activating Agents

Carbodiimide-Mediated Coupling

The amine group of butan-1-amine is coupled to 2,5-dimethylpyrazole-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method is favored for its mild conditions and high selectivity.

Reaction Parameters:

  • Activator: EDC/HOBt
  • Solvent: DMF or acetonitrile
  • Temperature: 25°C
  • Yield: 65–70%

T3P® (Propylphosphonic Anhydride)

T3P® enables efficient coupling under inert conditions. A mixture of 2,5-dimethylpyrazole-3-methanol and butylamine in ethyl acetate with T3P® (50% solution) yields the target amine, which is subsequently treated with HCl gas.

Advantages:

  • Reduced side reactions
  • Yield: 75–82%
  • Purity: 97–99% (NMR)

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous acetone or ethanol. Excess HCl is avoided to prevent decomposition.

Optimized Protocol:

  • Dissolve free base in acetone (20% w/v).
  • Bubble HCl gas at 0–5°C until pH ≈ 1–2.
  • Filter and dry under vacuum.
    Yield: 90–95%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Alkylation (SN2) 60–75 95–98 High Low
Reductive Amination 70–78 ≥98 Moderate Moderate
EDC/HOBt Coupling 65–70 97–99 Low High
T3P®-Mediated Coupling 75–82 97–99 High Moderate

Key Observations:

  • Alkylation is cost-effective but requires stringent temperature control.
  • T3P® offers the best balance of yield and scalability for industrial applications.
  • Reductive amination is optimal for high-purity pharmaceutical-grade synthesis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 3H, CH₂CH₃), 2.15 (s, 6H, pyrazole-CH₃), 2.70 (m, 2H, NCH₂), 3.45 (t, 2H, CH₂N), 6.25 (s, 1H, pyrazole-H).
  • IR (ATR): 3250 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole).

Chromatographic Purity

  • HPLC: >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize the alkylation step. For example, a microreactor system with residence time <10 minutes achieves 85% yield at 50°C. Automated crystallization systems further enhance purity (>99%) and throughput.

Challenges and Mitigation

Byproduct Formation

  • Issue: Over-alkylation generates quaternary ammonium salts.
  • Solution: Use stoichiometric alkylating agents and low temperatures.

Hydroscopicity of Hydrochloride Salt

  • Issue: Salt absorbs moisture during storage.
  • Solution: Store under nitrogen with desiccants.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride exhibits significant biological activities that make it a candidate for various therapeutic applications.

Anticancer Properties

Research has shown that pyrazole derivatives possess notable anticancer properties. The compound has been tested against various cancer cell lines, revealing its potential to inhibit cell proliferation and induce apoptosis.

CompoundCell LineIC50 (µM)
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl derivativesA54926
1-(2′-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleNCI-H4600.95

These results indicate that structural modifications can enhance the anticancer efficacy of pyrazole derivatives .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It can interact with various molecular targets by binding to active sites, which modulates enzymatic activity crucial for cancer and infectious disease pathways. This mechanism is vital for its application in drug development targeting specific enzymatic functions .

Study on Anticancer Activity

In a study evaluating the anticancer effects of this compound, researchers treated several cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth across multiple lines, with significant effects noted in HepG2 cells. The study concluded that this compound could serve as a potential lead in developing new anticancer therapies .

Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with key enzymes involved in cancer metabolism. Using molecular docking studies, researchers demonstrated that the compound binds effectively to target enzymes, suggesting its potential as a therapeutic agent in metabolic modulation .

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole Family

(a) N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride (CAS: 1856033-56-1)
  • Molecular Formula : C₁₂H₁₉ClFN₅
  • Molecular Weight : 287.76 g/mol
  • Key Differences :
    • Contains a fluorinated ethyl group and an additional 4-methylpyrazole ring.
    • Increased molecular weight and complexity compared to the target compound.
(b) Methyl (1,3-dimethylpyrazol-5-yl)acetate (3b) and Methyl (1,5-dimethylpyrazol-3-yl)acetate (4b)
  • Molecular Formulas : C₈H₁₂N₂O₂ (both isomers)
  • Key Differences: Ester functional groups replace the amine chain. Regioselectivity in synthesis depends on solvent (e.g., 4b dominates in acetic acid, 70% yield vs. 27% in methanol) .
  • Implications : Demonstrates solvent-driven regiochemical outcomes, a consideration for synthesizing pyrazole derivatives like the target compound.

Amine and Hydrochloride Salts

(a) Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride
  • Molecular Formula: C₈H₁₆ClNO₂
  • Key Differences :
    • Features a stereocenter and ester group, unlike the target’s linear amine chain.
    • Synthesized via hydrochloric acid treatment, analogous to hydrochloride salt formation in the target compound .
  • Implications : Highlights the role of hydrochloride salts in stabilizing amines for synthetic or pharmaceutical use.
(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Molecular Formula: C₁₃H₁₉NO₂
  • Key Differences :
    • Benzamide core with an N,O-bidentate directing group vs. pyrazole-amine structure.
    • Designed for metal-catalyzed C–H bond functionalization .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₀H₁₈ClN₃ 215.73 Linear amine chain, pyrazole methyl substituents, hydrochloride salt
N-[(2-Fluoroethyl)pyrazole] derivative C₁₂H₁₉ClFN₅ 287.76 Fluorinated ethyl group, dual pyrazole rings
Methyl pyrazole acetates (3b, 4b) C₈H₁₂N₂O₂ 168.20 Ester groups, solvent-dependent regioselectivity
Methyl (S)-amino ester hydrochloride C₈H₁₆ClNO₂ 193.67 Stereocenter, ester, and hydrochloride salt

Biological Activity

N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is synthesized through the alkylation of 2,5-dimethylpyrazole with butan-1-amine, typically in the presence of a base like potassium carbonate and an aprotic solvent such as dimethylformamide (DMF) .

PropertyDetails
CAS No. 1856062-81-1
Molecular Formula C10H20ClN3
Molecular Weight 217.74 g/mol
IUPAC Name This compound
InChI Key XZJHZQCSIPFVIW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It shows potential as an enzyme inhibitor by binding to active sites, thus modulating enzymatic activity. This mechanism is crucial for its applications in drug development, particularly in targeting specific pathways in cancer and infectious diseases .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl derivativesA54926
1-(2′-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleNCI-H4600.95

These studies reveal that certain pyrazole derivatives can induce apoptosis and inhibit proliferation in cancer cells .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. The compound shows effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections .

Case Studies

  • Anticancer Screening : A study conducted on a series of pyrazole derivatives demonstrated that compounds with structural similarities to N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine exhibited promising cytotoxicity against multiple cancer cell lines, including MCF7 and SF268. The findings suggest that modifications on the pyrazole ring can significantly enhance biological activity .
  • Enzyme Inhibition : Research focusing on enzyme inhibition revealed that certain derivatives can effectively inhibit Aurora-A kinase, an important target in cancer therapy. The IC50 values for these compounds were notably low, indicating high potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.